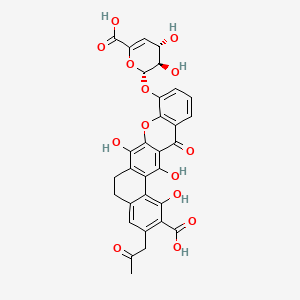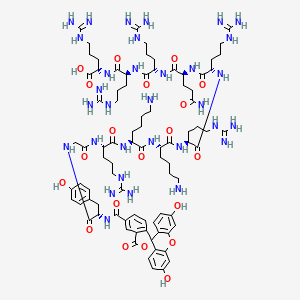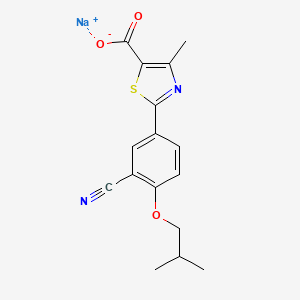
Antiproliferative agent-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiproliferative agent-7 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. Antiproliferative agents are crucial in the development of therapies aimed at controlling the growth and spread of cancerous cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-7 typically involves a series of chemical reactions designed to produce the desired molecular structure. One common method involves the use of a multicomponent reaction approach. For instance, the synthesis of 7-deazahypoxanthine derivatives, which are structurally related to this compound, involves the reaction of sulfonamido acetophenone, benzaldehyde, and cyanoacetamide with granular potassium carbonate in ethanol at reflux .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Antiproliferative agent-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
Antiproliferative agent-7 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Biology: Studied for its effects on cell proliferation and apoptosis, particularly in cancer cell lines.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of Antiproliferative agent-7 involves its interaction with specific molecular targets within the cell. This compound is known to induce apoptosis (programmed cell death) by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential . These changes trigger a cascade of events leading to cell death. Additionally, this compound can block the cell cycle in the G1 phase, exhibiting cytostatic potential.
Vergleich Mit ähnlichen Verbindungen
Antiproliferative agent-7 can be compared with other similar compounds, such as:
Bis-isatin Schiff bases: These compounds also exhibit antiproliferative activity and have been studied for their potential anticancer properties.
7-azaindole analogues: These compounds are known for their antiproliferative and antioxidant activities.
Gold(I/III)-phosphine complexes: These compounds have shown potent antiproliferative effects and are being explored for their therapeutic potential.
This compound is unique due to its specific mechanism of action and its ability to induce apoptosis through ROS generation and mitochondrial membrane potential disruption. This sets it apart from other compounds that may have different molecular targets or pathways.
Eigenschaften
Molekularformel |
C28H32N4O |
|---|---|
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
3-[4-(3-benzyl-5-phenyltriazol-4-yl)phenoxy]-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C28H32N4O/c1-3-31(4-2)20-11-21-33-26-18-16-25(17-19-26)28-27(24-14-9-6-10-15-24)29-30-32(28)22-23-12-7-5-8-13-23/h5-10,12-19H,3-4,11,20-22H2,1-2H3 |
InChI-Schlüssel |
DUQSWLLXMYNLOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C2=C(N=NN2CC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


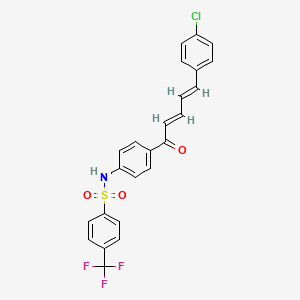
![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)

![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)
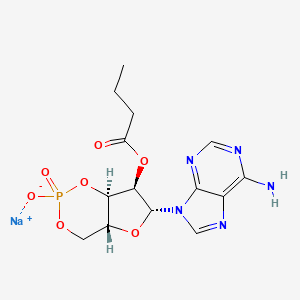

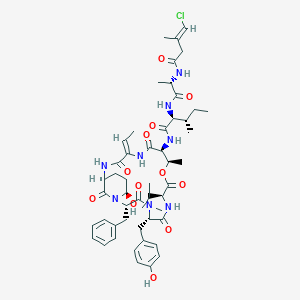
![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)

